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Compound of Interest

Compound Name: SYHA1815

Cat. No.: B15537954

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical performance of two
selective RET inhibitors, SYHA1815 and pralsetinib, in RET-mutant cancer models. The
information is compiled from publicly available experimental data to assist researchers in
evaluating these compounds for their studies.

Executive Summary

SYHA1815 is a novel, potent, and selective RET inhibitor that has demonstrated significant
anti-tumor activity in preclinical models of RET-driven cancers. It exhibits comparable selectivity
for RET over KDR (VEGFR?2) to the approved drug pralsetinib. Both compounds effectively
inhibit wild-type and mutant RET kinases, including the V804 gatekeeper mutation, leading to
the suppression of downstream signaling pathways and inhibition of tumor growth. While direct
head-to-head in vivo comparative studies are limited, available data suggests that SYHA1815
has potent anti-tumor efficacy at well-tolerated doses.

Data Presentation
In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of
SYHA1815 and pralsetinib against various RET kinases and other relevant kinases.
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SYHA1815 IC50 Pralsetinib IC50

Target Kinase Reference(s)

(nM) (nM)
Wild-Type RET 09+0.1 <0.5 [1]
RET V804M 3.1+£0.1 <0.5 [1]
RET V804L 6.8+0.9 <0.5 [1]
CCDC6-RET - 0.4
KIF5B-RET - 12 (cell proliferation)
RET M918T - 0.4
RET C634W

~80 (biochemical), 14-

KDR (VEGFR2) 15.9+0.5 fold higher than RET [1]

(cellular)

Note: IC50 values can vary depending on the assay conditions. Data for pralsetinib is compiled
from multiple sources and may have been generated using different methodologies.

In Vivo Efficacy in RET-Mutant Xenograft Models

The table below presents the in vivo anti-tumor efficacy of SYHA1815 and pralsetinib in mouse
xenograft models of RET-mutant cancers.
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Tumor Growth

Dosin
Compound Cancer Model . < Inhibition (TGI) Reference(s)
Regimen .
| Regression
TT (RET
3.125 mg/kg,
SYHA1815 C634W) 80.0% TGl [1]
QD, p.o.
Xenograft
6.25 mg/kg, QD,
oke. Q Tumor stasis [1]
p.o.
12.5 mg/kg, QD, Tumor o
p.o. regression
Tumor
regression (2/6
25 mg/kg, QD, ) .
mice with [1]
p.o.
complete
regression)
o KIF5B-RET 10 mg/kg, BID, Dose-dependent
Pralsetinib o
Ba/F3 Allograft p.o. activity
Potency
TT (RET
10 mg/kg, BID, comparable to
C634W) [1]
p.o. 6.25 mg/kg
Xenograft

SYHA1815 QD

QD: once daily; BID: twice daily; p.o.: oral administration.

Mechanism of Action

Both SYHA1815 and pralsetinib are ATP-competitive inhibitors of the RET receptor tyrosine
kinase. By binding to the kinase domain, they block the autophosphorylation of RET and the
subsequent activation of downstream signaling pathways, including the RAS/MAPK and
PI3K/AKT pathways, which are crucial for cell proliferation and survival in RET-driven cancers.
SYHA1815 has been shown to induce G1 cell-cycle arrest through the downregulation of c-
Myc.[1]
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Caption: Simplified RET signaling pathway and mechanism of inhibition by SYHA1815 and
pralsetinib.
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In Vitro Evaluation In Vivo Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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